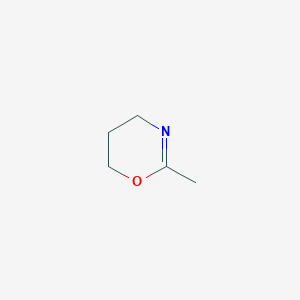![molecular formula C7H7NO2S B13660878 5,6-Dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B13660878.png)
5,6-Dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid typically involves the reaction of benzylidene derivatives of chloro aldehyde with 2-mercaptoacetic acid. The benzylidene derivatives are prepared from the Vilsmeier reaction of 2-benzylidenecyclopentanone and 2-benzylidenecyclohexanone derivatives, which are obtained from the condensation of various aromatic aldehydes with cyclopentanone and cyclohexanone .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.
化学反应分析
Types of Reactions: 5,6-Dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms, usually facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
科学研究应用
Chemistry: In chemistry, 5,6-Dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound has been studied for its antimicrobial and antifungal properties. It has shown good activity against methicillin-resistant Staphylococcus aureus, making it a potential candidate for new antimicrobial agents .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects. The compound’s ability to interact with biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it valuable for creating specialized products .
作用机制
The mechanism of action of 5,6-Dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of specific enzymes .
相似化合物的比较
2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid: This compound has a similar structure but with a methyl group at the 2-position.
Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate: This compound has an ethyl ester group and an amino group at the 2-position.
Uniqueness: 5,6-Dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid is unique due to its specific arrangement of atoms and functional groups.
属性
分子式 |
C7H7NO2S |
|---|---|
分子量 |
169.20 g/mol |
IUPAC 名称 |
5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid |
InChI |
InChI=1S/C7H7NO2S/c9-7(10)4-1-2-5-6(4)8-3-11-5/h3-4H,1-2H2,(H,9,10) |
InChI 键 |
XXEHSTZNECHDMR-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C1C(=O)O)N=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Methylbenzo[d]isothiazole](/img/structure/B13660814.png)


![5-bromo-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13660829.png)
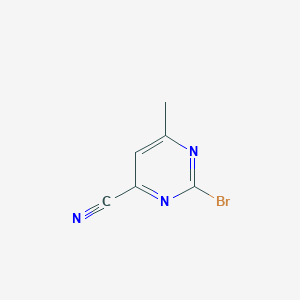

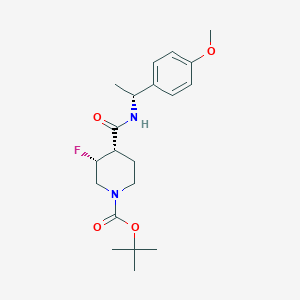
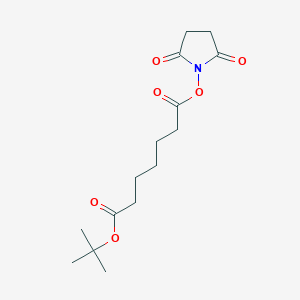
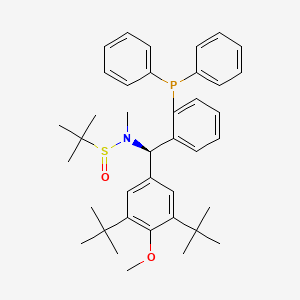
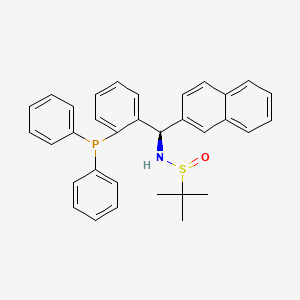
![2-(2-([1,1'-Biphenyl]-4-yl)acetamido)thiophene-3-carboxamide](/img/structure/B13660881.png)
